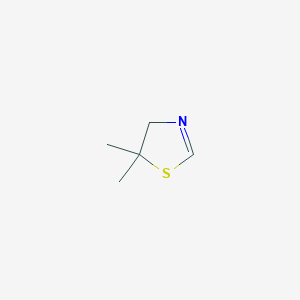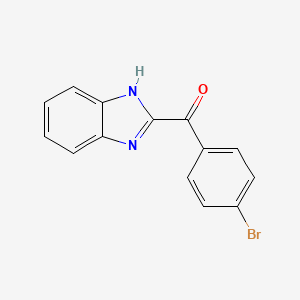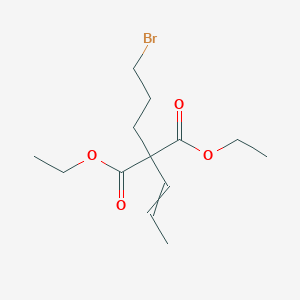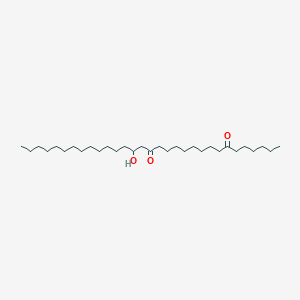
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound characterized by a cyclohexyl group attached to a phenol ring, which also contains hydroxymethyl and sulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylbenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, followed by nucleophilic addition and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation and hydrodeoxygenation processes. These methods utilize supported metal catalysts such as palladium or platinum to facilitate the selective reduction of aromatic compounds derived from lignin-based phenolics .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 4-Cyclohexyl-2-(carboxymethyl)-6-sulfanylphenol.
Reduction: Formation of 4-Cyclohexyl-2-(hydroxymethyl)-6-thiolphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl and sulfanyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The phenol ring can also interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylphenol: Lacks the hydroxymethyl and sulfanyl groups.
Hydroxymethylphenol: Lacks the cyclohexyl and sulfanyl groups.
Sulfanylphenol: Lacks the cyclohexyl and hydroxymethyl groups.
Uniqueness
4-Cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the presence of all three functional groups (cyclohexyl, hydroxymethyl, and sulfanyl) on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
88661-25-0 |
|---|---|
Fórmula molecular |
C13H18O2S |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c14-8-11-6-10(7-12(16)13(11)15)9-4-2-1-3-5-9/h6-7,9,14-16H,1-5,8H2 |
Clave InChI |
LSHDQUBCUOEYPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=C(C(=C2)S)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)

![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)
![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)

![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)


![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)

![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)
![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
